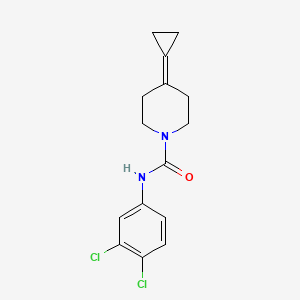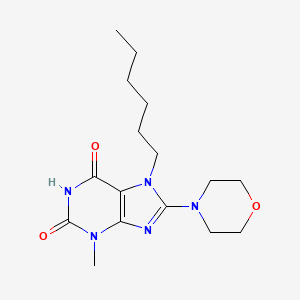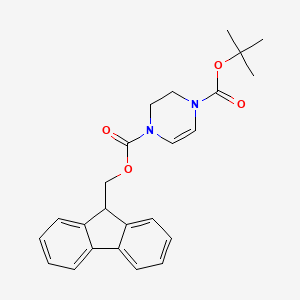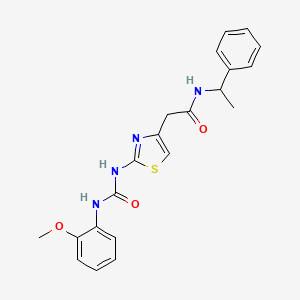
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological evaluation, and physicochemical properties.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, analogues of CB(2) ligands were synthesized and evaluated for cannabinoid receptor affinity, with one compound showing nanomolar affinity for CB(2) receptors . Another study describes the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which were tested for inhibitory activity toward 5alpha-reductase isozymes . Additionally, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid were synthesized for their antibacterial properties . These studies indicate that the synthesis of such compounds is non-trivial and requires careful consideration of the desired biological activity.
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectroscopy . X-ray analysis data was also used to unambiguously assign the structures of three compounds . These techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can lead to a variety of products. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst resulted in the formation of various derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These reactions are sensitive to reaction conditions and can yield different products based on the reagents and catalysts used.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to improve industrial processes. For instance, the melting and decomposition properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride were investigated to enhance the crystallization and purification process of ciprofloxacin . The solubility and dissociation properties are also important for understanding the behavior of these compounds in various environments.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
One study explored the hydrogen bonding in anticonvulsant enaminones, revealing the importance of structural conformations and hydrogen bond networks in their anticonvulsant activities. The analysis of compounds closely related to 4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide suggests that the dihedral angles and intramolecular hydrogen bonding play critical roles in their pharmacological effects (Kubicki, Bassyouni, & Codding, 2000).
Anticancer Activity
A novel class of cytotoxic and anticancer agents, including derivatives of piperidine, demonstrates significant activity against murine and human tumor cells. The structural modifications in piperidine derivatives, such as this compound, show promise in enhancing anticancer properties. These compounds exhibit potent cytotoxicity, indicating their potential as anticancer agents (Dimmock, Vashishtha, Quail, et al., 1998).
Synthetic Methodologies
Research into the synthesis and molecular structure of related compounds provides insight into the potential applications of this compound in material science and drug development. One study detailed a novel method for preparing 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile from pyridine-4-carboxamide, demonstrating the versatility of piperidine derivatives in synthetic chemistry (Svoboda & Paleček, 1995).
Eigenschaften
IUPAC Name |
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-13-4-3-12(9-14(13)17)18-15(20)19-7-5-11(6-8-19)10-1-2-10/h3-4,9H,1-2,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLYJGCTTQFOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)






![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)
